

D(-)-Octopamine CSA salt solubility in DMSO vs water

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Compound of Interest

Compound Name: *D(-)-Octopamine CSA salt*

CAS No.: 1693-64-7

Cat. No.: B607179

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Executive Summary

This guide provides a technical framework for the solubilization, handling, and formulation of D(-)-Octopamine Camphorsulfonate (CSA) salt. While Octopamine Hydrochloride (HCl) is the most common commercial form, the CSA salt is frequently utilized in chiral resolution processes or specific pharmacological screens requiring the camphorsulfonate counter-ion.

Key Technical Insight: The CSA salt (MW: 385.48 g/mol) is significantly heavier than the HCl salt (MW: 189.64 g/mol) due to the bulky lipophilic camphorsulfonate anion. This difference fundamentally alters the solubility kinetics and requires a 2.03x mass correction factor to achieve equivalent molar concentrations of the active octopamine base.

Physicochemical Profile & Salt Comparison

Before solubilization, researchers must account for the stoichiometry of the salt form to ensure accurate dosing.

Property	D(-)-Octopamine HCl	D(-)-Octopamine CSA Salt	Impact on Protocol
CAS Number	770-05-8	1693-64-7 (Base) / Custom	Verify specific batch CoA.
Molecular Weight	~189.64 g/mol	385.48 g/mol	CSA salt is ~2x heavier.
Counter-ion	Chloride (Cl ⁻)	Camphorsulfonate (C ₁₀ H ₁₅ O ₄ S ⁻)	CSA adds lipophilicity; alters dissolution rate.
Molar Equivalence	1 mg = 5.27 µmol	1 mg = 2.59 µmol	CRITICAL: Dosage must be adjusted.
Solubility (DMSO)	~12-15 mg/mL	≥ 20 mg/mL	CSA form is highly soluble in DMSO.
Solubility (Water)	~10-50 mg/mL	Variable (pH dependent)	Use DMSO stock for consistent aqueous delivery.

Solubilization Mechanisms

Why DMSO? (The Primary Solvent)

Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions of D(-)-Octopamine CSA.

- **Mechanism:** DMSO is a polar aprotic solvent. The bulky camphorsulfonate anion disrupts the crystal lattice more effectively in organic media than in pure water, where the hydrophobic camphor moiety may slow dissolution kinetics.
- **Stability:** DMSO stocks stored at -80°C minimize the oxidative degradation common to catecholamines like octopamine.

Why Water? (The Working Solvent)

Water (or saline/PBS) is the required vehicle for biological application.

- Challenge: Direct dissolution of the CSA salt in neutral buffers (PBS pH 7.4) can be slow due to the "salting out" effect or ionic strength interference.
- Solution: The "Solvent Shift" method—dissolving in DMSO first, then diluting into the aqueous medium—ensures rapid, uniform dispersion without precipitation.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Target Concentration: 20 mg/mL (51.8 mM)

- Calculate Mass: Determine the required mass of D(-)-Octopamine CSA.
 - Example: To prepare 1 mL of 50 mM stock, weigh 19.27 mg of CSA salt (vs. 9.48 mg for HCl).
- Weighing: Weigh the powder into a sterile, amber glass vial (catecholamines are light-sensitive).
- Solvent Addition: Add HPLC-grade DMSO to the vial.
 - Note: Do not use cell-culture media or saline at this step.
- Dissolution: Vortex vigorously for 30-60 seconds. The solution should be clear and colorless.
 - QC Check: If particles remain, sonicate in a water bath at 37°C for 2 minutes.
- Storage: Aliquot into small volumes (e.g., 50 μ L) to avoid freeze-thaw cycles. Store at -80°C (stable for 6-12 months).

Protocol B: Preparation of Aqueous Working Solution (In Vitro)

Target: 100 μ M in Cell Culture Media

- Thaw: Thaw the DMSO stock (20 mg/mL) at room temperature.

- Dilution Factor: Calculate the dilution to keep final DMSO < 0.5% (v/v) to avoid solvent toxicity.
- Stepwise Addition:
 - Pipette the culture medium (e.g., DMEM) into a tube.
 - While vortexing gently, add the DMSO stock dropwise to the medium.
 - Rationale: Adding stock to a large volume of water prevents local high concentrations that could trigger precipitation.
- Immediate Use: Octopamine oxidizes rapidly in aqueous solutions (turning pink/brown). Use within 4 hours.

Protocol C: In Vivo Formulation (High Solubility System)

Source: Adapted from TargetMol Formulation Guidelines

For animal studies requiring higher doses (e.g., IP injection), simple saline dilution may precipitate the salt. Use this co-solvent system:

Reagents:

- 10% DMSO (Solubilizer)[1]
- 40% PEG300 (Stabilizer/Cosolvent)
- 5% Tween 80 (Surfactant)
- 45% Saline (Vehicle)

Workflow:

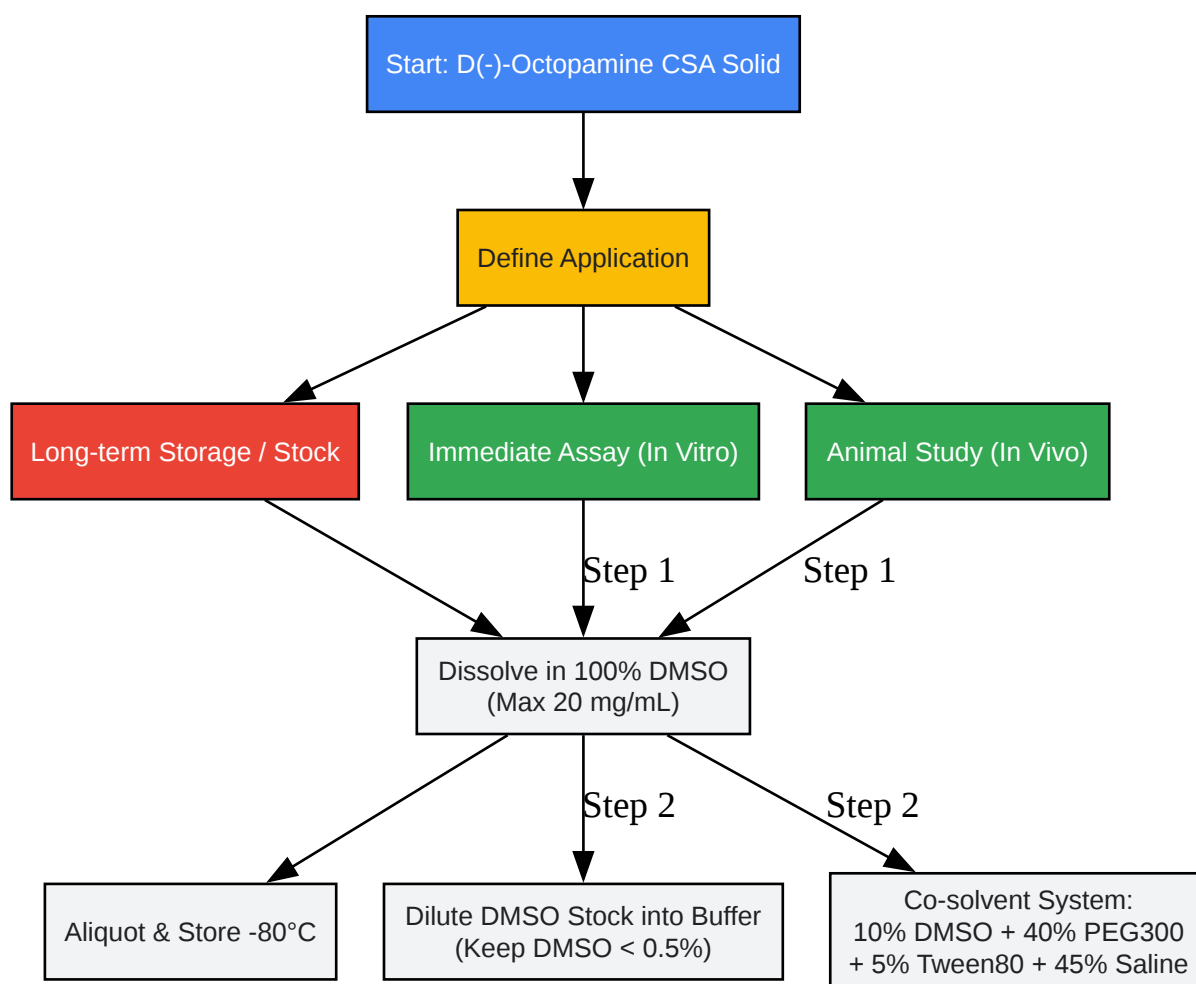
- Dissolve D(-)-Octopamine CSA in 100% DMSO (10% of final volume).
- Add PEG300 (40% of final volume) and vortex. Solution must remain clear.
- Add Tween 80 (5% of final volume) and vortex.

- Slowly add Saline (45% of final volume) while vortexing.
 - Result: A clear, stable solution at ~2 mg/mL ready for injection.

Visual Workflows (Graphviz)

Figure 1: Solubilization Decision Tree

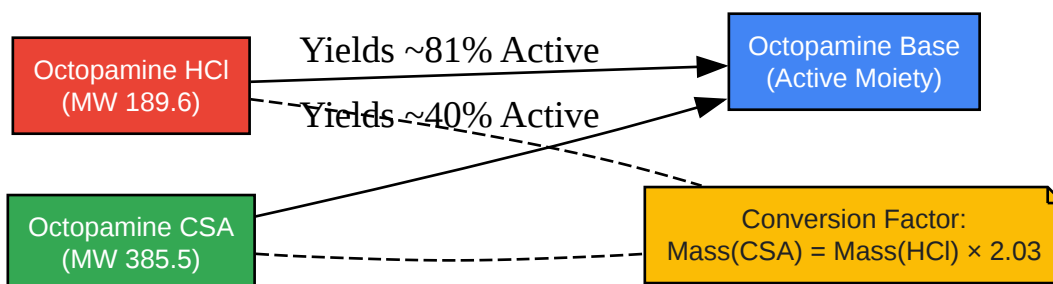
Caption: Logical flow for selecting the correct solubilization method based on application (Stock vs. Working).



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Figure 2: Molar Conversion Logic

Caption: Critical calculation flow to correct for the molecular weight difference between HCl and CSA salts.



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[1]

Troubleshooting & Stability

Observation	Cause	Corrective Action
Pink/Brown Solution	Oxidation of the catechol group.	Discard immediately. Prepare fresh. Use antioxidants (e.g., 100 μM Ascorbic Acid) if compatible with assay.
Precipitation on Dilution	"Crash out" due to rapid polarity change or high concentration.	1. Warm solution to 37°C. 2. Use the Co-solvent protocol (PEG300/Tween). 3. Reduce concentration.
Inconsistent Data	Incorrect salt mass calculation.	Verify if protocol used MW of HCl (189) or CSA (385). Apply 2.03x correction factor.

References

- TargetMol.**D(-)-Octopamine CSA salt** Product & Formulation Data. Retrieved from TargetMol.com. [Link](#)
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Sources

- 1. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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